molecular formula C19H18N2O4 B2403264 3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one CAS No. 294853-57-9

3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one

Cat. No.: B2403264
CAS No.: 294853-57-9
M. Wt: 338.363
InChI Key: PVDUBOBIIXZRNC-UHFFFAOYSA-N
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Description

3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H18N2O4 It is known for its unique chemical structure, which includes a chromenone core substituted with a nitro group and a phenylbutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenylbutylamino moiety .

Scientific Research Applications

3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylbutylamino group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one is unique due to the presence of both the nitro and phenylbutylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-4-(4-phenylbutylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-19-18(21(23)24)17(15-11-4-5-12-16(15)25-19)20-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12,20H,6-7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDUBOBIIXZRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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